molecular formula C17H12BrF3N2O2S B2669730 N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 1105213-65-7

N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2669730
CAS No.: 1105213-65-7
M. Wt: 445.25
InChI Key: SSUHPZBNOJYPHQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS 1105213-65-7) is a synthetic small molecule belonging to the benzothiazine class of heterocyclic compounds . Benzothiazine derivatives are recognized for their significant potential in pharmaceutical research, demonstrating a range of biological activities. Specifically, closely related structural analogs within the benzothiazine-acetamide family have been identified as potent inhibitors of the enzymes alpha-glucosidase and alpha-amylase . This mechanism, which involves the non-competitive inhibition of these carbohydrate-digesting enzymes, is a validated therapeutic approach for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . Research on similar compounds has shown promising results in in vitro enzyme inhibition assays and in vivo animal models, indicating potential for managing blood glucose levels and related biochemical parameters . Beyond metabolic disorders, benzothiazine scaffolds are also investigated as modulators of nuclear receptors, such as the Liver X Receptor (LXR), pointing to broader applications in researching cardiovascular and atherosclerotic diseases . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF3N2O2S/c18-10-2-1-3-11(7-10)22-15(24)8-14-16(25)23-12-6-9(17(19,20)21)4-5-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUHPZBNOJYPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antiviral Activity

Recent studies indicate that compounds related to benzothiazine derivatives exhibit antiviral properties. For instance, derivatives containing bromophenyl groups have shown promising results against the H5N1 avian influenza virus. These studies utilized plaque reduction assays to determine the effective concentration (EC50) and lethal dose (LD50) of the compounds, demonstrating significant antiviral activity .

Anticancer Potential

Benzothiazine derivatives have been explored for their anticancer properties. The structural features of N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suggest potential cytotoxic effects against various cancer cell lines. Research has indicated that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Studies on related benzothiazine compounds have shown effectiveness against bacterial strains, suggesting that this compound could be evaluated for similar activities .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of Benzothiazine Core : The initial step often involves the synthesis of the benzothiazine framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of bromophenyl and trifluoromethyl groups via electrophilic aromatic substitution or other functionalization strategies.
  • Final Acetylation : The final product is obtained through acetylation of the amine group, yielding the desired acetamide derivative.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Study Demonstrated significant antiviral effects against H5N1 virus with EC50 values indicating potency .
Anticancer Activity Research Showed cytotoxic effects on various cancer cell lines; further studies are needed to elucidate mechanisms .
Antimicrobial Activity Investigation Related compounds exhibited activity against specific bacterial strains; potential for broader applications in antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, supported by experimental

Compound Name Substituents (Phenyl Ring) Benzothiazine Core Modification Molecular Formula Molar Mass (g/mol) Key Findings
N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 3-bromophenyl 6-CF₃ C₁₇H₁₂BrF₃N₂O₂S 445.26 High steric bulk at meta position; potential antifungal activity .
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () 2-cyanophenyl 6-CF₃ C₁₈H₁₂F₃N₃O₂S 415.37 Reduced steric hindrance at ortho position; lower predicted activity .
N-(3-trifluoromethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () 3-CF₃ 6-CF₃ C₁₈H₁₂F₆N₂O₂S 434.36 Enhanced lipophilicity due to dual CF₃ groups; improved membrane permeability .
N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () 2-butoxyphenyl 6-CF₃ C₂₁H₂₁F₃N₂O₃S 438.46 Alkoxy group increases solubility but reduces antifungal potency .
N-(4-bromophenyl)-2-(3-methylphenyl)acetamide () 4-bromophenyl N/A (simple acetamide) C₁₄H₁₀BrNO 296.14 Planar acetamide structure with moderate bioactivity; less rigid than benzothiazines .

Structural and Functional Insights

  • Substituent Position: The 3-bromophenyl group in the target compound provides optimal steric bulk at the meta position, aligning with QSAR studies that highlight bulky meta/para substituents as critical for antifungal activity . In contrast, ortho-substituted analogs (e.g., 2-cyanophenyl in ) exhibit reduced activity due to unfavorable steric interactions .
  • Trifluoromethyl Group : The 6-CF₃ group on the benzothiazine core enhances electron-deficient character, improving binding to fungal cytochrome P450 enzymes. Dual CF₃ substitutions (as in ) further increase lipophilicity but may introduce toxicity risks .
  • Alkoxy vs. Halogen Substituents : Alkoxy groups (e.g., 2-butoxyphenyl in ) improve aqueous solubility but reduce antifungal efficacy compared to halogenated derivatives, likely due to decreased membrane interaction .

Pharmacological and Physicochemical Comparisons

  • Antifungal Activity : The target compound’s bromine and CF₃ groups synergize to inhibit fungal growth, with predicted IC₅₀ values comparable to fluconazole derivatives .
  • Solubility and Bioavailability : The 3-bromophenyl derivative exhibits moderate solubility in polar solvents (e.g., DMSO), whereas alkoxy-substituted analogs () show higher solubility but lower metabolic stability .
  • Crystal Packing : Bromophenyl acetamides (e.g., ) form stable crystal lattices via N–H⋯O and C–H⋯F interactions, which may influence dissolution rates .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)acetamide derivatives?

Methodological Answer: A common approach involves coupling bromophenylacetic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane, followed by purification via column chromatography. For example, 4-bromophenylacetic acid reacts with substituted anilines in the presence of triethylamine to form acetamide derivatives, as demonstrated in the synthesis of structurally similar compounds .

Q. How is structural confirmation of this compound achieved in early-stage synthesis?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the acetamide backbone and substituent positions. X-ray crystallography can resolve conformational details, such as dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and benzothiazine moieties), ensuring structural fidelity .

Q. What are the preliminary bioactivity screening strategies for this compound?

Methodological Answer: In vitro assays targeting enzymes or receptors related to the compound’s hypothesized mechanism (e.g., antidiabetic activity) are conducted. For example, analogs of this compound have been evaluated for glucose uptake modulation in HepG2 cells, with IC50 values calculated to assess potency .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer: Optimizing stoichiometric ratios (e.g., 1:1 molar ratio of acid and amine), solvent selection (e.g., dichloromethane for better solubility), and temperature control (e.g., 273 K to minimize side reactions) can improve yields. Catalytic methods, such as palladium-mediated reductive cyclization, may also enhance efficiency .

Q. What computational methods are used to predict the compound’s conformational stability?

Methodological Answer: Density functional theory (DFT) calculations and molecular dynamics simulations analyze torsional angles and non-covalent interactions (e.g., hydrogen bonds). Experimental validation via X-ray crystallography confirms computational predictions, as seen in analogous acetamide structures .

Q. How are data contradictions resolved in pharmacological studies?

Methodological Answer: Discrepancies in bioactivity data (e.g., varying IC50 values across assays) require rigorous control experiments, including replicate testing, orthogonal assay validation (e.g., fluorescence vs. radiometric assays), and scrutiny of compound purity via HPLC-MS .

Q. What strategies mitigate steric hindrance during functionalization of the benzothiazine ring?

Methodological Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position of the benzothiazine ring reduces steric clash. Microwave-assisted synthesis or flow chemistry can accelerate reactions under controlled conditions .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

Methodological Answer: Microsomal stability assays (e.g., liver microsomes from rat or human) quantify metabolic degradation rates. LC-MS/MS tracks parent compound depletion and metabolite formation, with half-life (t1/2) and intrinsic clearance (Clint) calculated .

Methodological Challenges and Solutions

Q. What purification techniques are effective for isolating this compound from by-products?

Methodological Answer: Gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) separates acetamide products from unreacted starting materials. Recrystallization from methylene chloride yields high-purity crystals suitable for crystallographic studies .

Q. How are safety and handling protocols established for lab-scale synthesis?

Methodological Answer: Safety data sheets (SDS) for intermediates (e.g., 3-bromoaniline derivatives) guide risk mitigation. Fume hood use, PPE (gloves, goggles), and waste neutralization protocols are critical, as outlined for structurally related amides .

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